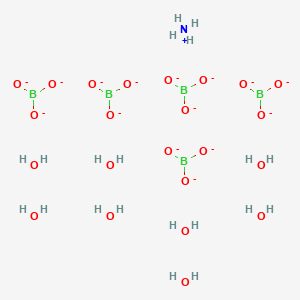
Tetradecyl heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecyl heptanoate is an ester compound formed from the reaction between tetradecyl alcohol and heptanoic acid. It is known for its use in various industrial applications, particularly as a biodegradable lubricant and solvent. The compound is characterized by its long carbon chain, which contributes to its hydrophobic properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetradecyl heptanoate is typically synthesized through an esterification reaction between tetradecyl alcohol and heptanoic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or Amberlyst® 15, and is carried out at elevated temperatures around 90°C . The reaction involves the formation of an ester bond between the hydroxyl group of the alcohol and the carboxyl group of the acid, releasing water as a byproduct.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts like Amberlyst® 15 allows for efficient conversion and easy separation of the catalyst from the product . The reaction conditions are optimized to maximize the yield and minimize the formation of byproducts.
Análisis De Reacciones Químicas
Types of Reactions
Tetradecyl heptanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis of the ester can occur under acidic or basic conditions, leading to the formation of tetradecyl alcohol and heptanoic acid . Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used in transesterification reactions.
Major Products
Hydrolysis: Tetradecyl alcohol and heptanoic acid.
Transesterification: New esters and alcohols depending on the reacting alcohol.
Aplicaciones Científicas De Investigación
Tetradecyl heptanoate has been studied for its applications in various fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Medicine: Potential use in drug delivery systems due to its hydrophobic properties.
Industry: Employed as a biodegradable lubricant and in the formulation of cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of tetradecyl heptanoate in biological systems involves its interaction with lipid membranes due to its hydrophobic nature. This interaction can disrupt membrane integrity and affect cellular processes. In chemical reactions, the ester bond formation and cleavage are governed by nucleophilic attack on the carbonyl carbon, facilitated by catalysts and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- Hexadecyl pentanoate
- Tridecyl octanoate
- Propyl octadecanoate
Uniqueness
Tetradecyl heptanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Compared to similar esters, it has a balanced hydrophobicity and stability, making it suitable for a wide range of applications .
By understanding the properties and applications of this compound, researchers and industries can leverage its potential in various fields, from organic synthesis to environmental management.
Propiedades
Número CAS |
29710-33-6 |
|---|---|
Fórmula molecular |
C21H42O2 |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
tetradecyl heptanoate |
InChI |
InChI=1S/C21H42O2/c1-3-5-7-9-10-11-12-13-14-15-16-18-20-23-21(22)19-17-8-6-4-2/h3-20H2,1-2H3 |
Clave InChI |
IRYILAALKRHYJL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)
![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)




![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)
![1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13831882.png)
![(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione](/img/structure/B13831891.png)



![1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone](/img/structure/B13831928.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B13831930.png)
